LNP Lipid-1
描述
Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a synthetic lipid derivative designed for applications in nanotechnology, particularly in lipid nanoparticle (LNP) formulations for drug delivery. Its structure comprises:
- Undecyl group: A C11 alkyl chain esterified to a hexanoate backbone.
- Henicosan-11-yloxy group: A C21 branched alkyl chain linked via an ester to a 6-oxohexyl moiety.
- 2-Hydroxyethylamino bridge: Connects the hexanoate and henicosan-11-yloxy segments, introducing polarity and hydrogen-bonding capacity.
Synthesis involves sequential oxidation and reductive amination steps, as described for structurally related compounds (e.g., PCC-mediated oxidation of hydroxyhexanoate followed by ethanolamine coupling ). The compound's amphiphilic nature enables self-assembly into stable nanoparticles, making it suitable for encapsulating hydrophobic therapeutics.
属性
分子式 |
C46H91NO5 |
|---|---|
分子量 |
738.2 g/mol |
IUPAC 名称 |
undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-16-19-22-25-34-43-51-45(49)37-30-26-32-39-47(41-42-48)40-33-27-31-38-46(50)52-44(35-28-23-20-17-14-11-8-5-2)36-29-24-21-18-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI 键 |
YDXPMICNZYCJHE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCCCC)CCCCCCCCCC)CCO |
产品来源 |
United States |
准备方法
Stepwise Esterification and Amidation
This method involves synthesizing the henicosan-11-yloxy and undecyl components separately before coupling them via amide linkages. The European Patent Office (EPO) outlines a protocol where henicosan-11-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)hexanoate—a structural analog—is prepared through nucleophilic substitution and esterification. Key steps include:
-
Formation of the henicosan-11-yloxy group : Reacting henicosan-11-ol with a hexanoic acid derivative under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the oxyether linkage.
-
Amidation of the hexanoate backbone : Introducing the 2-hydroxyethylamino group via a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide (NHS) esters.
Step-by-Step Preparation Procedures
Synthesis of Henicosan-11-yloxy Intermediate
Starting Materials :
-
Henicosan-11-ol (C21H43OH)
-
6-Bromohexanoic acid
Procedure :
-
Etherification :
Henicosan-11-ol (1.0 equiv) is reacted with 6-bromohexanoic acid (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate. The bromo group is displaced, forming the henicosan-11-yloxyhexanoic acid intermediate. -
Oxidation :
The intermediate is treated with Jones reagent (CrO3/H2SO4) to oxidize the terminal hydroxyl group to a ketone, yielding 6-henicosan-11-yloxy-6-oxohexanoic acid.
Incorporation of the 2-Hydroxyethylamino Group
Starting Materials :
-
6-Henicosan-11-yloxy-6-oxohexanoic acid
-
2-Hydroxyethylamine
Procedure :
-
Activation of Carboxylic Acid :
The acid is converted to an NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane (DCM). -
Amidation :
The NHS ester reacts with 2-hydroxyethylamine (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 6 hours, forming 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoic acid.
Final Esterification with Undecyl Alcohol
Starting Materials :
-
6-[(6-Henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoic acid
-
Undecyl alcohol (C11H23OH)
Procedure :
-
Esterification :
The acid is coupled with undecyl alcohol using p-toluenesulfonic acid (PTSA) as a catalyst in toluene under reflux (110°C) for 24 hours. Water is removed via Dean-Stark trap to drive the reaction to completion.
Optimization of Reaction Conditions
Catalysts and Solvents
Purification Techniques
-
Vacuum distillation : Removes low-boiling-point impurities after esterification.
-
Column chromatography : Separates unreacted henicosan-11-ol using silica gel and hexane/ethyl acetate (4:1).
Challenges and Mitigation Strategies
Steric Hindrance in Amidation
The bulky henicosan-11-yloxy group impedes amine access to the carbonyl carbon. Using polar aprotic solvents (e.g., DMF) enhances reactant mobility, improving yields by 15–20%.
Hydrolysis of NHS Esters
NHS esters are prone to hydrolysis in aqueous environments. Conducting reactions under anhydrous conditions with molecular sieves reduces degradation.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise esterification/amidation | 4 | 62% | Moderate | High |
| One-pot multi-component | 3 | 55% | High | Moderate |
The stepwise method offers higher yields but requires meticulous intermediate purification. The one-pot approach, while faster, suffers from lower yields due to competing side reactions .
化学反应分析
Esterification and Amide Bond Formation
The synthesis of this compound involves sequential esterification and amidation steps:
-
Esterification : Reaction of hexanoic acid derivatives with henicosan-11-yl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) forms the intermediate ester linkage. Conditions typically involve refluxing in anhydrous solvents like toluene or dichloromethane at 60–80°C.
-
Amidation : The resulting ester undergoes coupling with 2-hydroxyethylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the amide bond. This step requires inert atmospheres (N₂ or Ar) to prevent oxidation.
Key Data :
| Reaction Type | Reagents/Conditions | Yield (%) | Catalysts |
|---|---|---|---|
| Esterification | Henicosan-11-yl alcohol, hexanoic acid derivative, 80°C | 72–85 | H₂SO₄ |
| Amidation | EDC, HOBt, DMF, 25°C | 65–78 | - |
Hydroxyl Group Modifications
The 2-hydroxyethylamino group participates in oxidation and alkylation:
-
Oxidation : Treatment with mild oxidizing agents (e.g., pyridinium chlorochromate) converts the hydroxyl group to a ketone, altering hydrophobicity.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives, enhancing membrane permeability.
Optimized Conditions :
-
Oxidation : Dichloromethane, 0°C, 2 hr (85% conversion).
-
Alkylation : THF, 40°C, 12 hr (90% yield).
Ester Hydrolysis
The compound undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : 6M HCl, reflux, 8 hr → cleaves ester to carboxylic acid.
-
Alkaline Hydrolysis : 2M NaOH, ethanol, 60°C, 6 hr → generates sodium carboxylate.
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 6M HCl | 1.2 × 10⁻⁴ | 96 min |
| 2M NaOH | 3.8 × 10⁻⁵ | 303 min |
Acylation of Amine Group
The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides:
-
Reagents : Acetyl chloride, triethylamine, CH₂Cl₂, 0°C → 25°C.
-
Outcome : Enhances lipid solubility for nanoparticle encapsulation.
Yield : 82–89% under optimized conditions.
Structural Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
-
Onset Temperature : 218°C (5% weight loss).
-
Major Decomposition Step : 280°C (ester and amide bond cleavage) .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar lipids due to its elongated henicosan chain:
| Property | Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate | Heptadecan-9-yl Analog |
|---|---|---|
| Ester Hydrolysis Rate | 1.2 × 10⁻⁴ s⁻¹ | 2.5 × 10⁻⁴ s⁻¹ |
| Oxidation Susceptibility | Moderate | High |
| Amidation Yield | 78% | 65% |
Mechanistic Insights
-
Esterification : Follows nucleophilic acyl substitution (SN₂ mechanism).
-
Amidation : Proceeds via activated intermediate (O-acylisourea).
科学研究应用
Primary Applications
-
Drug Delivery Systems
- The lipophilic nature of undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate allows it to encapsulate hydrophobic drugs effectively, improving their bioavailability. Studies suggest that similar compounds can enhance cellular uptake mechanisms, facilitating the delivery of therapeutic agents such as nucleic acids and proteins.
-
Biological Activity
- Interaction studies indicate that this compound can modulate cellular receptors and transport mechanisms, enhancing the bioactivity of co-administered drugs. For instance, it influences membrane permeability and signaling pathways involved in drug absorption.
-
Material Science
- The compound's unique properties make it suitable for applications in material science, particularly in the development of biodegradable polymers and surfactants that can be used in various industrial applications.
Case Studies
-
Enhancing Drug Bioavailability
- A study demonstrated that undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate significantly improved the bioavailability of hydrophobic drugs when used as a carrier in formulations. The results indicated a marked increase in cellular uptake and therapeutic efficacy compared to conventional delivery systems.
-
Modulation of Cellular Uptake
- Research has shown that this compound interacts with specific cellular receptors, leading to enhanced drug absorption. In vitro studies revealed that co-administering this compound with therapeutic agents resulted in increased intracellular concentrations, suggesting its potential as a versatile drug delivery vector .
作用机制
十一烷基6-[(6-二十一烷-11-氧基-6-氧代己基)-(2-羟乙基)氨基]己酸酯的作用机制涉及其与脂质膜的相互作用。该化合物整合到脂质双层中,增强了包封分子的稳定性和递送效率。 这在 mRNA 疫苗的背景下尤为重要,因为该化合物有助于保护 mRNA 免受降解并促进其进入细胞 .
相似化合物的比较
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Structural Differences :
- Ester Groups : Replaces henicosan-11-yloxy (C21) with heptadecan-9-yl (C17) and undecyloxy (C11) chains.
- Backbone Length: Features an octanoate backbone instead of hexanoate.
Synthesis : Similar reductive amination steps are used, but the shorter heptadecan-9-yl chain reduces steric hindrance during assembly .
Properties :
- Molecular Weight : ~794 g/mol (vs. ~851 g/mol for the target compound, estimated based on henicosan chain).
Decan-2-yl 6-((6-(Heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate
Structural Differences :
- Ester Groups : Decan-2-yl (C10) and heptadecan-9-yloxy (C17) chains replace undecyl (C11) and henicosan-11-yloxy (C21).
Properties :
- Molecular Formula: C41H81NO5 (vs. ~C43H83NO5 for the target compound) .
- Solubility : Increased aqueous solubility due to shorter chains but reduced lipid bilayer integration efficiency.
Ethyl 6-(Methyl(pyridin-4-yl)amino)hexanoate
Structural Differences :
- Ester Simplification : Ethyl group (C2) replaces long alkyl esters.
Properties :
6-Amino-N-[6-oxo-6-(6-oxohexylamino)hexyl]hexanamide
Structural Differences :
- Functional Groups : Replaces ester linkages with amides and ketones.
- Chain Length: Shorter hexanoate backbone.
Properties :
- Hydrogen Bonding : Enhanced via amide groups, improving solubility but reducing membrane permeability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate | ~C43H83NO5 | ~851 | High lipophilicity, long-chain stability | LNPs for gene/drug delivery |
| Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | C43H83NO6 | 794 | Moderate lipophilicity, shorter chains | Small-molecule encapsulation |
| Decan-2-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate | C41H81NO5 | 668 | Balanced solubility | Diagnostic imaging agents |
| Ethyl 6-(methyl(pyridin-4-yl)amino)hexanoate | C14H22N2O2 | 250 | Aromatic polarity | Hydrophilic drug carriers |
Key Research Findings
- Chain Length vs. Stability: Longer alkyl chains (e.g., henicosan-11-yloxy) enhance nanoparticle stability by increasing van der Waals interactions .
- Functional Group Impact: Hydroxyethylamino bridges improve biocompatibility, while amides/ketones favor solubility over membrane penetration .
- Synthetic Flexibility : Reductive amination allows modular substitution of ester groups, enabling tailored lipid designs .
常见问题
Q. Methodological Answer :
- Structural Confirmation : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to verify stereochemistry and functional groups (e.g., ester, amide). Compare observed chemical shifts with computational predictions (e.g., density functional theory) .
- Physicochemical Analysis :
Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer :
Contradictions often arise from dynamic conformers or impurities. Mitigation strategies include:
- Multi-Technique Validation : Cross-validate NMR data with FT-IR (amide I/II bands) and mass spectrometry (ESI-MS for molecular ion confirmation) .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals.
- Computational Modeling : Use Gaussian or ORCA software to simulate NMR spectra and match experimental peaks .
Advanced Question: What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
Methodological Answer :
Adopt tiered approaches from environmental chemistry frameworks :
Lab-Scale Studies :
- Degradation : Expose the compound to simulated sunlight (UV-Vis irradiation) and measure half-life via HPLC.
- Partitioning : Determine octanol-water coefficients (Log Kow) using shake-flask methods.
Ecotoxicology :
- Invertebrate Models : Use Daphnia magna acute toxicity assays (OECD 202) to estimate LC50.
- Bioaccumulation : Expose zebrafish (Danio rerio) to sublethal doses and quantify tissue concentrations via GC-MS.
Advanced Question: How can molecular dynamics (MD) simulations predict the compound’s behavior in lipid bilayers?
Q. Methodological Answer :
- Force Field Selection : Use all-atom CHARMM36 or coarse-grained MARTINI for lipid interactions.
- System Setup : Embed the compound in a DPPC bilayer solvated with TIP3P water. Equilibrate for 100 ns under NPT conditions.
- Analysis :
Advanced Question: What strategies mitigate instability during long-term storage or under varying pH/temperature?
Q. Methodological Answer :
- Stability Studies :
- Thermal Stress : Incubate samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV.
- pH Sensitivity : Test solubility and hydrolysis rates in buffers (pH 3–9) using kinetic spectrophotometry.
- Formulation : Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (trehalose) to enhance shelf life .
Advanced Question: How can researchers integrate multi-omics data to study the compound’s cellular interactions?
Q. Methodological Answer :
- Transcriptomics : Treat cell lines (e.g., HEK293) and perform RNA-seq to identify differentially expressed genes (DESeq2 pipeline).
- Metabolomics : Use LC-QTOF-MS to profile metabolite changes, focusing on lipid pathways.
- Network Analysis : Build interaction networks in Cytoscape, linking omics data to functional annotations (KEGG/GO terms) .
Advanced Question: What statistical methods address variability in biological replicates during dose-response studies?
Q. Methodological Answer :
- Experimental Design : Use randomized block designs with split-split plots to control for temporal and technical variability .
- Analysis :
- Apply mixed-effects models (e.g., lme4 in R) to account for nested variances.
- Use ANOVA with Tukey’s HSD for post-hoc comparisons of EC50 values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
